molecular formula C11H18ClNO3 B10854010 Mescaline-d4 (hydrochloride)

Mescaline-d4 (hydrochloride)

Cat. No.: B10854010
M. Wt: 251.74 g/mol
InChI Key: FVZVSNDNKMOYKF-HGFPCDIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mescaline-d4 (hydrochloride) is a deuterated form of mescaline, a naturally occurring psychedelic compound found in various cacti, such as peyote (Lophophora williamsii). The deuterated version, Mescaline-d4, is primarily used as an analytical reference standard in scientific research. It is categorized as a phenethylamine and is known for its hallucinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Mescaline-d4 (hydrochloride) involves the amination of 2-(3,4,5-trimethoxyphenyl)acetic acid with ammonia in a polar aprotic solvent. This is followed by the reduction of 3,4,5-trimethoxyphenylacetamide using a mixture of lithium aluminium hydride (LiAlH4) and aluminium chloride (AlCl3) along with a coupling agent, carbonyldiimidazole .

Industrial Production Methods: Industrial production methods for Mescaline-d4 (hydrochloride) are not widely documented due to its classification as a Schedule I compound. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate safety and regulatory measures .

Chemical Reactions Analysis

Types of Reactions: Mescaline-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mescaline-d4 (hydrochloride) exerts its effects primarily through the activation of the serotonin 5-HT2A receptor. This receptor is usually triggered by the neurotransmitter serotonin. Mescaline’s interaction with this receptor leads to altered states of consciousness, hallucinations, and changes in perception. Additionally, mescaline behaves similarly to adrenaline, producing symptoms such as nausea, increased heart rate, and elevated body temperature .

Comparison with Similar Compounds

Uniqueness of Mescaline-d4 (hydrochloride): Mescaline-d4 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its hallucinogenic properties and historical significance in psychedelic research also set it apart from other compounds .

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

251.74 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3;/h6-7H,4-5,12H2,1-3H3;1H/i4D2,5D2;

InChI Key

FVZVSNDNKMOYKF-HGFPCDIYSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C(=C1)OC)OC)OC)C([2H])([2H])N.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.